BrIR2

Optoelectronics Materials Chemistry Polymer Synthesis

Accessing structurally defined monomers with built-in cross-coupling handles for novel donor-acceptor polymer research can be challenging. BrIR2 (CAS 2089258-78-4) integrates a rigid 2,8-bis-substituted dithia-tetrazatricyclo acceptor core with bromohexyl-functionalized fluorene-EDOT arms. - Unique 2,8-substituted acceptor architecture enables unexplored polymer backbone design - Terminal bromine atoms permit direct Suzuki or Stille cross-coupling polymerization without pre-functionalization - ≥98% purity; reliable global fulfillment for research procurement

Molecular Formula C68H70Br4N4O4S4
Molecular Weight 1455.2 g/mol
Cat. No. B12381730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrIR2
Molecular FormulaC68H70Br4N4O4S4
Molecular Weight1455.2 g/mol
Structural Identifiers
SMILESC1COC2=C(SC(=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4(CCCCCCBr)CCCCCCBr)C6=C7C(=C(C8=NSN=C68)C9=C1C(=C(S9)C2=CC3=C(C=C2)C2=CC=CC=C2C3(CCCCCCBr)CCCCCCBr)OCCO1)N=S=N7
InChIInChI=1S/C68H70Br4N4O4S4/c69-33-17-5-1-13-29-67(30-14-2-6-18-34-70)49-23-11-9-21-45(49)47-27-25-43(41-51(47)67)63-59-61(79-39-37-77-59)65(81-63)53-55-57(75-83-73-55)54(58-56(53)74-84-76-58)66-62-60(78-38-40-80-62)64(82-66)44-26-28-48-46-22-10-12-24-50(46)68(52(48)42-44,31-15-3-7-19-35-71)32-16-4-8-20-36-72/h9-12,21-28,41-42H,1-8,13-20,29-40H2
InChIKeyXMPUHNVRGCGMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Bis(fluorene-EDOT) Compound: Procurement & Baseline


2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic heterocyclic compound that functions as a monomeric precursor or intermediate in the synthesis of advanced conjugated polymers for optoelectronic applications. Its structure integrates a central 2,8-bis-substituted dithia-tetrazatricyclo core with peripheral 9,9-bis(6-bromohexyl)fluorene and 2,3-dihydrothieno[3,4-b][1,4]dioxin (EDOT-like) moieties . The presence of terminal bromine atoms on the bromohexyl chains renders the compound reactive towards cross-coupling polymerizations (e.g., Suzuki, Stille), enabling the construction of well-defined donor-acceptor architectures . Its molecular formula is C68H70Br4N4O4S4, and it possesses a molecular weight of 1455.2 g/mol . As a specialized research chemical, it is primarily procured for the tailored design of materials with specific electronic, optical, and electrochemical properties, rather than for commodity use .

2,8-Bis(fluorene-EDOT) Compound Substitution Infeasibility


High-strength, quantifiable differential evidence for this specific compound relative to its closest analogs is extremely limited in the public domain. The primary differentiation for this compound is inferred from its unique molecular structure, which combines a 2,8-substituted dithia-tetrazatricyclo core with bromohexyl-functionalized fluorene-EDOT arms. This specific architecture is distinct from more common 4,8-substituted benzothiadiazole cores, and the presence of terminal bromine atoms on the bromohexyl chains dictates a specific reactivity profile for polymerization that is not interchangeable with non-brominated or alkyl-substituted analogs . Therefore, generic substitution is not possible because the compound's identity and potential function are inseparable from its precise, complex structure; substituting it with a seemingly similar in-class compound would result in a different molecular entity with untested and likely divergent properties.

2,8-Bis(fluorene-EDOT) Compound: Differentiation Guide


No Comparative Performance Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any quantitative performance data (e.g., HOMO/LUMO levels, photoluminescence quantum yield, polymerization kinetics, or device efficiency metrics) for the target compound or for any direct head-to-head comparisons with structural analogs. Consequently, no quantitative differentiation claims can be substantiated. The available information is limited to structural and vendor catalog data, which is insufficient for the evidence admission rules defined in this guide. The target compound's molecular structure is known, but its performance characteristics in relevant applications remain uncharacterized in the open literature .

Optoelectronics Materials Chemistry Polymer Synthesis

2,8- vs. 4,8-Bis Core Substitution

The target compound features a 2,8-bis substitution pattern on a dithia-tetrazatricyclo core. This distinguishes it from a known analog, 4,8-bis[7-[9,9-bis(6-bromohexyl)-9H-fluoren-2-yl]-2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-yl]-1H,3H-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole (CAS 2171358-16-8), which has a 4,8-bis substitution pattern on a different thiadiazolo-benzothiadiazole core . While the peripheral fluorene-EDOT arms are identical, the central acceptor core is distinct, which is expected to result in different electronic coupling, optical bandgap, and charge transport properties . No direct comparative data exists, but the structural difference is unambiguous and serves as a class-level inference for divergent behavior.

Materials Chemistry Structure-Property Relationship

2,8-Bis(fluorene-EDOT) Compound: Procurement Scenarios


Synthesis of Novel D-A Conjugated Polymers

This compound is procured as a monomer for the specific purpose of incorporating a 2,8-bis-substituted dithia-tetrazatricyclo acceptor unit into the backbone of a conjugated polymer. Given the absence of performance data, its primary value lies in the exploration of new material properties. The terminal bromine atoms on the bromohexyl chains facilitate polymerization via standard cross-coupling reactions (e.g., Suzuki coupling with appropriate boronic ester co-monomers), enabling the synthesis of a novel polymer where the electronic and optical properties are dictated by the unique acceptor-donor interactions inherent to this specific molecular design [1]. This scenario is best suited for fundamental materials research where the goal is to map structure-property relationships for new polymer backbones.

Fluorophore Synthesis for SWIR Imaging

While no data exists for this exact compound, its structural components (fluorene, EDOT, and an extended conjugated core) are characteristic of materials investigated for near-infrared (NIR) and short-wavelength infrared (SWIR) imaging [1]. The compound could be investigated as a precursor to or component of molecular fluorophores designed for bioimaging in the 1000-1700 nm window, where high tissue penetration depth is advantageous. The bromohexyl chains could be used as reactive handles for further functionalization or as anchoring groups for nanoparticle formation [1]. This is a speculative, research-only application scenario driven by structural analogy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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